molecular formula C22H16ClN3O4 B11686673 7-chloro-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11686673
M. Wt: 421.8 g/mol
InChI Key: BJBGMULYKHNDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-(3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate ortho-diamine with a ketone or aldehyde.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitrobenzoylation: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Phenyl Group Addition: The phenyl group can be introduced through a Grignard reaction or other suitable methods.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form various derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.

Major Products:

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

Chemistry:

    Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other complex organic molecules.

Biology:

    Biochemical Studies: Used in studies to understand the interaction of benzodiazepines with biological targets.

Medicine:

    Pharmacological Research: Investigated for potential therapeutic applications, particularly in the development of new anxiolytic or sedative drugs.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 7-chloro-4-(3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is likely similar to other benzodiazepines, which typically act on the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, an inhibitory neurotransmitter, these compounds exert a calming effect on the nervous system. The specific molecular targets and pathways involved may include binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 7-Chloro-4-(3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitrobenzoyl group, in particular, may influence its binding affinity and efficacy at the GABA-A receptor.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

7-chloro-4-(3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H16ClN3O4/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)25(13-20(27)24-19)22(28)15-7-4-8-17(11-15)26(29)30/h1-12,21H,13H2,(H,24,27)

InChI Key

BJBGMULYKHNDEH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.